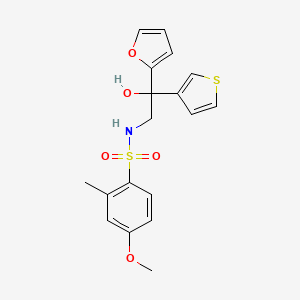
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a chemical compound that has been shown to have potential therapeutic benefits in various scientific studies. THU is a urea derivative that has been synthesized through a number of methods and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Urea derivatives have been explored for their potential in medicinal chemistry, particularly as antagonists to specific receptors or enzymes. For example, research on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlights the optimization of in vitro potency through modifications of the molecule's stereochemistry and functional groups (Fotsch et al., 2001). Similarly, another study outlines the synthesis of major metabolites of a compound under consideration for kidney cancer treatment, emphasizing the role of metabolites in drug activity (Nammalwar et al., 2010).
Chemical Properties and Interactions
- Investigations into the hydrophilicity of methyl groups attached to an N atom in compounds like tetramethyl urea suggest that such modifications can significantly influence the hydrophobicity or hydrophilicity of these molecules, which is critical for their interactions in biological systems (Koga et al., 2011).
Metabolism and Pharmacokinetics
- The metabolism of potent inhibitors, such as TPPU, a soluble epoxide hydrolase inhibitor, has been studied to understand the contributions of metabolites to the drug's overall safety and effectiveness. This research provides insights into how urea-based compounds are metabolized and their potential effects in therapeutic contexts (Wan et al., 2019).
Molecular Docking and Anticonvulsant Activity
- Molecular docking studies alongside anticonvulsant activity screenings of synthesized urea/thiourea derivatives reveal the potential of these compounds in developing new treatments for convulsions. Such research underscores the importance of structural design and optimization in creating effective therapeutic agents (Thakur et al., 2017).
Rheology and Gelation Properties
- Urea derivatives have been shown to form hydrogels under specific conditions, with the gel's properties being tunable by modifying the anions present. This highlights the potential of urea-based compounds in materials science, particularly in designing materials with specific mechanical properties (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(17,11-5-3-7-19-11)9-15-12(16)14-8-10-4-2-6-18-10/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVWAPRWRPNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

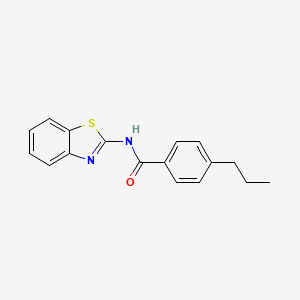
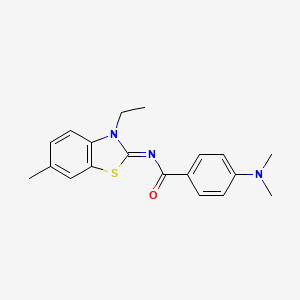

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
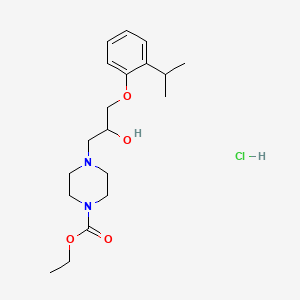
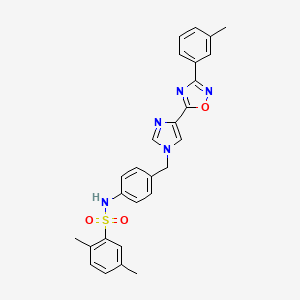
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
